molecular formula C9H12ClN3O2 B8465352 Ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate

Ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate

Cat. No.: B8465352
M. Wt: 229.66 g/mol
InChI Key: AJYXLKBQGKRVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-[(2-amino-6-chloropyridin-3-yl)amino]acetate

InChI

InChI=1S/C9H12ClN3O2/c1-2-15-8(14)5-12-6-3-4-7(10)13-9(6)11/h3-4,12H,2,5H2,1H3,(H2,11,13)

InChI Key

AJYXLKBQGKRVMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(N=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 6-chloropyridine-2,3-diamine (E-24) (7.2 g, 50 mol, 1.0 eq) and potassium carbonate (6.9 g, 50 mmol, 1 eq) in DMF (100 mL) was stirred for 30 min and then ethyl bromoacetate (9.2 g, 55 mmol, 1.1 eq) was added, the resulting mixture was stirred at 60-70° C. for 3 h. The reaction was complete based on TLC analysis. The reaction mixture was poured into ice-water (200 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford the desired product ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate (E-25) (5.8 g, 50.5% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ: 6.39 (m, 2H), 5.93 (bs, 2H), 5.32 (m, 1H), 4.08 (m, 2H), 3.88 (d, J=6.0 Hz, 2H), 1.15 (m, 3H); ESI-MS m/z: 230.05 [M+H]+.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

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